BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE, also known as Cp2ZrCl2, is a popular organometallic compound used in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents and is widely used as a catalyst in organic reactions.

Scientific Research Applications

Catalyst for Ring-Opening Reactions of Epoxides

Bis(1,3-dimethylcyclopentadienyl)zirconium Dichloride has been used as an efficient catalyst for the ring-opening reactions of epoxides derived from styrene, cyclohexene, norbornene, and stilbene . In the presence of primary, secondary, tertiary, cyclohexyl, allyl, and propargyl alcohols, it resulted in the formation of β-alkoxy alcohols in good to excellent yields with high regio- and stereoselectivity .

Synthesis of Zirconium Complexes

This compound has been used in the synthesis of Bis(cyclopentadienyl)zirconium(IV) Bis(O-Odialkyl and alkylene dithiophosphate) derivatives . These derivatives were synthesized by the reaction of dialkyl and alkylenedithiophosphoric acids with Bis(cyclopentadienyl)zirconium(IV) dichloride .

Catalyst for Cationic Ring-Opening Polymerization Reactions

Bis(1,3-dimethylcyclopentadienyl)zirconium Dichloride has been used as a catalyst for cationic ring-opening polymerization reactions .

Catalyst for Markovnikov-Selective Intermolecular Hydrothiolation of Terminal Alkynes

This compound has been used as a catalyst for Markovnikov-selective intermolecular hydrothiolation of terminal alkynes .

Catalyst for Ziegler-Natta Polymerizations of Alkenes

Bis(1,3-dimethylcyclopentadienyl)zirconium Dichloride has been used as a catalyst for Ziegler-Natta polymerizations of alkenes .

Catalyst for Methylalumination of Heterosubstituted Arylethynes

This compound has been used as a catalyst for the methylalumination of heterosubstituted arylethynes .

Precatalyst for Intramolecular Hydroamination/Cyclisation of Aminoallenes

Bis(1,3-dimethylcyclopentadienyl)zirconium Dichloride has been used as a precatalyst for intramolecular hydroamination/cyclisation of aminoallenes .

Mechanism of Action

Target of Action

Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride primarily targets chemical reactions as a catalyst . It is used to facilitate and speed up chemical transformations without being consumed in the process .

Mode of Action

As a catalyst, bis(1,3-dimethylcyclopentadienyl)zirconium dichloride interacts with reactants to lower the activation energy of the reaction . This compound is particularly effective in promoting olefin metathesis , a type of chemical reaction that involves the redistribution of the alkene double bonds .

Biochemical Pathways

In the context of organic synthesis, bis(1,3-dimethylcyclopentadienyl)zirconium dichloride affects the olefin metathesis pathway . This pathway involves the breaking and making of carbon-carbon double bonds, leading to the rearrangement of carbon skeletons .

Pharmacokinetics

Its impact on bioavailability is more pertinent to its effectiveness as a catalyst in the reaction environment .

Result of Action

The action of bis(1,3-dimethylcyclopentadienyl)zirconium dichloride results in the efficient synthesis of complex organic molecules . For example, it enables the efficient synthesis of pyrrole derivatives .

properties

| { "Design of the Synthesis Pathway": "The synthesis of BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE can be achieved through the reaction of zirconium tetrachloride with two equivalents of 1,3-dimethylcyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride.", "Starting Materials": [ "Zirconium tetrachloride", "1,3-dimethylcyclopentadiene", "Lithium aluminum hydride" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: Add lithium aluminum hydride to the reaction mixture and stir for 30 minutes.", "Step 3: Slowly add 1,3-dimethylcyclopentadiene to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to reflux for 24 hours.", "Step 5: Allow the reaction mixture to cool to room temperature and filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system.", "Step 8: Characterize the purified product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

CAS RN |

119445-92-0 |

Molecular Formula |

C14H18Cl2Zr 10* |

Molecular Weight |

348.42 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

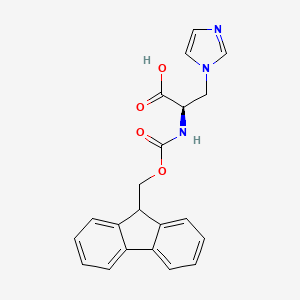

![(3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid 2-tert-butyl 7a-ethyl ester](/img/structure/B1141513.png)